molecular formula C9H9FO3 B13556780 2-(3-Fluoro-4-hydroxyphenyl)propanoic acid CAS No. 56355-48-7

2-(3-Fluoro-4-hydroxyphenyl)propanoic acid

Cat. No.: B13556780
CAS No.: 56355-48-7
M. Wt: 184.16 g/mol
InChI Key: WUJPCPMORXJGMM-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-hydroxyphenyl)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-hydroxyphenyl)propanoic acid typically involves the introduction of a fluorine atom and a hydroxyl group onto a phenylpropanoic acid backbone. One common method involves the fluorination of 4-hydroxyphenylpropanoic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Fluoro-4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of the fluorine atom can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoro-4-hydroxyphenyl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

56355-48-7

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

2-(3-fluoro-4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H9FO3/c1-5(9(12)13)6-2-3-8(11)7(10)4-6/h2-5,11H,1H3,(H,12,13)

InChI Key

WUJPCPMORXJGMM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)O)F)C(=O)O

Origin of Product

United States

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